molecular formula C16H16O5 B1664781 Alkannin CAS No. 23444-65-7

Alkannin

Cat. No. B1664781
CAS RN: 23444-65-7
M. Wt: 288.29 g/mol
InChI Key: UNNKKUDWEASWDN-UHFFFAOYSA-N
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Description

Alkannin is a natural dye obtained from the extracts of plants from the borage family Alkanna tinctoria . It is used as a food coloring and in cosmetics . Alkannin is an indicator appearing red at pH 6.1, purple at pH 8.8, and blue at pH 10.0 .


Synthesis Analysis

Alkannin is biosynthesized in some species of the Boraginaceae family . In a study, 23 homologs of LeSAT1 and LeAAT1 were identified in six Boraginaceae plants, with 15 of these enzymes found to catalyze the acylation of shikonin or alkannin, utilizing acetyl-CoA, isobutyryl-CoA or isovaleryl-CoA as an acyl donor .


Molecular Structure Analysis

Alkannin is a naphthoquinone derivative . Its molecular formula is C16H16O5 , and its molecular weight is 288.30 .


Chemical Reactions Analysis

Alkannin is soluble in alcohols, oils, and other organic solvents, and slightly soluble in water . It forms a deep blue solution with alkalis and a purple precipitate with bichloride of tin .


Physical And Chemical Properties Analysis

Alkannin is a red crystalline colorant . It is soluble in alcohols, oils, and other organic solvents, and slightly soluble in water . It forms a deep blue solution with alkalis and a purple precipitate with bichloride of tin .

Scientific Research Applications

Wound Healing

  • Scientific Field: Pharmacology
  • Application: Alkannin has been extensively investigated for its wound healing properties .
  • Methods: The exact methods vary, but typically involve topical application of Alkannin or its derivatives on the wound site .
  • Results: Alkannin has been found to promote wound healing, although the exact mechanisms are still under investigation .

Anti-inflammatory

  • Scientific Field: Immunology
  • Application: Alkannin has demonstrated anti-inflammatory properties .
  • Methods: This is typically studied in vitro using cell cultures, or in vivo using animal models .
  • Results: Alkannin has been shown to reduce inflammation, possibly by inhibiting the production of pro-inflammatory cytokines .

Antioxidant

  • Scientific Field: Biochemistry
  • Application: Alkannin has antioxidant properties .
  • Methods: This is usually studied using in vitro assays to measure the ability of Alkannin to neutralize free radicals .
  • Results: Alkannin has been found to have strong antioxidant activity, which may contribute to its other biological effects .

Anticancer

  • Scientific Field: Oncology
  • Application: Alkannin has been investigated for its potential anticancer effects .
  • Methods: This is typically studied using cancer cell lines in vitro, or using animal models of cancer .
  • Results: Some studies have found that Alkannin can inhibit the growth of certain types of cancer cells .

Antimicrobial

  • Scientific Field: Microbiology
  • Application: Alkannin has antimicrobial properties .
  • Methods: This is usually studied using in vitro assays to measure the ability of Alkannin to inhibit the growth of bacteria or fungi .
  • Results: Alkannin has been found to have antimicrobial activity against a range of microorganisms .

Antithrombotic

  • Scientific Field: Hematology
  • Application: Alkannin has antithrombotic properties .
  • Methods: This is typically studied using in vitro assays to measure the ability of Alkannin to inhibit blood clotting .
  • Results: Alkannin has been found to have antithrombotic activity, although the exact mechanisms are still under investigation .

Safety And Hazards

Alkannin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Alkannin and its derivatives have been extensively investigated for their biological properties over the last 40 years . They hold promising potentials for antitumor effects via multiple-target mechanisms . Future research could focus on extending the current knowledge by investigating the effects of various Alkannin compounds on different model systems .

properties

IUPAC Name

5,8-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZONWMXZKDMKF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029621
Record name (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone
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Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in aqueous solutions
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.373 g/cu cm
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin...
Record name Shikonin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Alkannin

Color/Form

White or slightly yellow crystalline powder

CAS RN

517-88-4, 23444-65-7, 517-89-5
Record name (-)-Alkannin
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Record name Alkannin
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Record name Alkannin
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Record name (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone
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Record name (S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone
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Record name ALKANNIN
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Record name Shikonin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

147 °C
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,480
Citations
AP Kourounakis, AN Assimopoulou… - … der Pharmazie: An …, 2002 - Wiley Online Library
… Alkannin and shikonin, two natural products from Alkanna … /or proven actions of alkannin and shikonin are attributable … as affected by various concentrations of alkannin, shikonin, and …
Number of citations: 141 onlinelibrary.wiley.com
AN Assimopoulou, S Sturm, H Stuppner… - Biomedical …, 2009 - Wiley Online Library
… alkannin and shikonin by column chromatography and SEC from commercial samples and the structure of its main dimeric alkannin/… /polymeric derivatives of alkannin/shikonin. Because …
AN Assimopoulou, D Boskou, VP Papageorgiou - Food Chemistry, 2004 - Elsevier
… alkannin and Alkanna tinctoria root extracts that contain several naphthoquinone derivatives (mainly alkannin … tinctoria roots, containing mainly alkannin esters, showed satisfactory …
Number of citations: 166 www.sciencedirect.com
AN Assimopoulou, I Karapanagiotis… - Biomedical …, 2006 - Wiley Online Library
Alkannin, shikonin (A/S) and their derivatives are enantiomeric hydroxynaphthoquinone red pigments found in the roots of almost 150 species of the Boraginaceae family. A/S have …
Q Zheng, Q Li, G Zhao, J Zhang, H Yuan… - Biochemical …, 2020 - Elsevier
… alkannin inhibits cancer cell survival remains unclear. In the present study, we isolated alkannin from Arnebia euchroma and found that alkannin … Alkannin treatment resulted in elevated …
Number of citations: 23 www.sciencedirect.com
X Zhang, JH Cui, QQ Meng, SS Li… - Mini reviews in …, 2018 - ingentaconnect.com
… Its major effective contents are alkannin and its derivatives, but their configurations belong to S. Shikonin, alkannin and their derivatives display many biological activities including …
Number of citations: 60 www.ingentaconnect.com
IH Akgun, A Erkucuk, M Pilavtepe… - The Journal of …, 2011 - Elsevier
… validated extraction methods on total alkannin yield with Alkanna tinctoria collected form … of alkannin derivatives with supercritical CO 2 followed by alkaline hydrolysis of alkannin …
Number of citations: 18 www.sciencedirect.com
M Valipour - European journal of medicinal chemistry, 2022 - Elsevier
Shikonin and its enantiomeric analogue, alkaninn, are prevailing natural lead compounds in the drug discovery and development of anticancer agents. Despite having numerous …
Number of citations: 21 www.sciencedirect.com
G Moorthy, S Subramaniam, S Murali… - Pharm …, 2014 - researchgate.net
Natural products from plants have been in therapeutic use since many years. Novel molecules from plant sources have been isolated, characterized and used in managing different …
Number of citations: 6 www.researchgate.net
VP Papageorgiou, AN Assimopoulou… - Angewandte Chemie …, 1999 - Wiley Online Library
Wound healing properties of plant extracts that contain the naphthoquinone natural products alkannin (1) and shikonin (2) have been known for many centuries. More recently, the …
Number of citations: 768 onlinelibrary.wiley.com

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